molecular formula C7HCl4NS B1608857 2,3,4,5-Tetrachlorophenyl isothiocyanate CAS No. 206761-88-8

2,3,4,5-Tetrachlorophenyl isothiocyanate

Cat. No.: B1608857
CAS No.: 206761-88-8
M. Wt: 273 g/mol
InChI Key: NUNOYNAFGFABBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrachlorophenyl isothiocyanate is an organic compound with the molecular formula C7HCl4NS. It is a derivative of phenyl isothiocyanate, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachlorophenyl isothiocyanate typically involves the reaction of 2,3,4,5-tetrachloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise temperature and pressure controls to facilitate the reaction between 2,3,4,5-tetrachloroaniline and thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,5-Tetrachlorophenyl isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorophenyl isothiocyanate involves its reactivity towards nucleophiles. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity. The compound targets specific molecular pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenyl isothiocyanate
  • 2,5-Dichlorophenyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: 2,3,4,5-Tetrachlorophenyl isothiocyanate is unique due to the presence of four chlorine atoms, which significantly enhances its reactivity compared to other isothiocyanates. This increased reactivity makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4NS/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOYNAFGFABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405476
Record name 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-88-8
Record name 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrachlorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrachlorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrachlorophenyl isothiocyanate
Reactant of Route 4
2,3,4,5-Tetrachlorophenyl isothiocyanate
Reactant of Route 5
2,3,4,5-Tetrachlorophenyl isothiocyanate
Reactant of Route 6
2,3,4,5-Tetrachlorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.